2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (referred to as Compound 5d in ) is a thiadiazole-based derivative characterized by a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group and an acetamide-linked phenoxy moiety. Its molecular formula is C₂₁H₂₁FN₂O₂S₃, with a molecular weight of 448.59 g/mol. The compound is synthesized via nucleophilic substitution and condensation reactions, yielding a yellow crystalline solid with a melting point of 140–141°C and a high synthetic yield of 86% .
Key structural features include:
- Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle that enhances metabolic stability and binding affinity.
- Acetamide-phenoxy side chain: Provides hydrogen-bonding capacity and structural flexibility.
Spectroscopic data (¹H NMR, ¹³C NMR, HRMS) confirm the structure, with distinct signals for the fluorobenzyl protons (δ 7.40–7.25 ppm) and the isopropylphenoxy group (δ 2.83–2.76 ppm) .
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS3/c12-8-3-1-7(2-4-8)5-17-10-14-15-11(19-10)18-6-9(13)16/h1-4H,5-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRWNXDPDGOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477329-72-9 | |
| Record name | 2-((5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with chloroacetamide under basic conditions to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins critical for the survival of microorganisms or cancer cells. The thiadiazole ring and the fluorobenzyl group play a crucial role in binding to the active site of the target enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., 4-fluoro, 4-chloro) improve metabolic stability and target binding. For example, 5d and 5e exhibit higher yields (86% and 74%, respectively) compared to alkylthio derivatives like 5g (78%) .
- Benzylthio substituents (e.g., 5h ) enhance solubility but reduce melting points (133–135°C vs. 140–141°C for 5d ) due to decreased crystallinity .
- Quinazoline hybrids (e.g., 15o ) demonstrate potent anticancer activity (IC₅₀ = 1.96 µM) but lack detailed physical data .
Anticancer Potential
- Akt Inhibition: Compounds 3 and 8 () inhibit Akt by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding.
- Apoptosis Induction : Ureido derivatives like 4j and 4k () induce apoptosis in cancer cells, with IC₅₀ values <10 µM. The fluorophenyl group in 4k enhances activity compared to chlorophenyl analogues .
Antimicrobial Activity
Thiadiazine-thione hybrids (e.g., 5c , 5d in ) show moderate antimicrobial effects, but 5d ’s fluorobenzyl group may improve membrane permeability .
Physicochemical and Spectroscopic Properties
| Property | 5d | 5h (Benzylthio) | 5g (Ethylthio) |
|---|---|---|---|
| Melting Point (°C) | 140–141 | 133–135 | 168–170 |
| ¹H NMR (δ ppm) | 7.40–7.25 (fluorobenzyl) | 7.34–7.25 (benzyl) | 1.14 (ethyl) |
| HRMS (M + Na⁺) | 436.11185 | 436.11239 | N/A |
- Fluorine substituents in 5d downfield-shift aromatic protons in NMR compared to non-halogenated analogues .
- Higher melting points in ethylthio derivatives (5g ) suggest increased rigidity due to shorter alkyl chains .
Biological Activity
The compound 2-((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of 1,3,4-thiadiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of this compound.
- Molecular Formula : C₁₈H₁₂ClF₄N₃OS₃
- Molecular Weight : 493.95 g/mol
- CAS Number : 477333-35-0
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available thiadiazole derivatives. The synthetic route often includes:
- Formation of the thiadiazole ring.
- Introduction of the fluorobenzyl thio group.
- Acetamide formation through reaction with acetic anhydride or acetic acid.
Anticancer Activity
Recent studies have demonstrated that compounds related to the thiadiazole structure exhibit significant anticancer properties. For instance, compounds containing the thiadiazole moiety have been tested against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).
Cytotoxicity Data:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT-116 | 15.5 ± 1.8 | |
| Other Thiadiazole Derivative | MCF-7 | 4.6 ± 0.9 | |
| Doxorubicin (Control) | HCT-116 | 0.5 |
The IC50 values indicate that while the compound shows promising cytotoxicity, it is less potent than established chemotherapeutic agents like doxorubicin.
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties. Studies suggest that these compounds can inhibit various bacterial strains effectively.
Antimicrobial Efficacy:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL | |
| Other Thiadiazole Derivative | Escherichia coli | 16 µg/mL |
These findings suggest a potential for developing new antimicrobial agents based on this scaffold.
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is closely linked to their structural features. Modifications in the thiol or amide groups can significantly influence their efficacy.
Key Observations:
- Substitution Effects : Compounds with electron-donating groups such as methyl or methoxy at specific positions on the benzene ring enhance activity.
- Thiol Group Variations : Altering the thiol group can lead to improved cytotoxicity against cancer cells.
- Ring Modifications : Incorporation of additional heterocycles can further augment biological activity.
Case Studies
A notable study evaluated a series of thiadiazole derivatives for their anticancer properties, revealing that specific substitutions led to enhanced potency against both HCT-116 and MCF-7 cell lines . Another investigation highlighted the antimicrobial potential of similar compounds against resistant bacterial strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-((5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by thioetherification and acylation. Key steps include:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Thioetherification : Reaction of the thiadiazole intermediate with 4-fluorobenzyl bromide using K₂CO₃ in DMF at 60°C for 6–8 hours to introduce the 4-fluorobenzylthio group .
- Acetamide Incorporation : Coupling with chloroacetamide in the presence of NaH or triethylamine in acetone, followed by reflux .
- Critical Conditions : Solvent choice (DMF for solubility), temperature control (prevents side reactions), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the 4-fluorobenzyl group shows characteristic aromatic proton splitting (δ 7.2–7.4 ppm) and a singlet for the thiadiazole-attached thioether .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 384.4) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .
- HPLC : Assesses purity (>95% for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial) for thiadiazole derivatives?
- Methodological Answer :
- Assay-Specific Optimization : Validate activity under standardized protocols (e.g., MTT assay for cytotoxicity, broth microdilution for MIC). For example, IC₅₀ values for anticancer activity (e.g., 0.034–0.084 mmol/L against MCF-7/A549 cells ) may differ from antibacterial MICs (15.6–300 µg/mL ) due to cell line variability.
- Structural Modifications : Test analogs with substituent variations (e.g., replacing 4-fluorobenzyl with p-tolyl) to isolate activity drivers .
- Mechanistic Studies : Use molecular docking to identify target specificity (e.g., VEGFR-2 inhibition vs. bacterial enzyme binding) .
Q. What strategies are effective in improving the bioavailability of this compound for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., esterification of the acetamide) to enhance solubility .
- Formulation Optimization : Use nanoemulsions or liposomes to improve permeability .
- SAR-Driven Modifications : Replace hydrophobic groups (e.g., 4-fluorobenzyl) with polar moieties (e.g., pyridinyl) to balance logP values .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s anticancer activity?
- Methodological Answer :
- Core Modifications : Compare thiadiazole (e.g., IC₅₀ = 0.034 mmol/L) vs. oxadiazole analogs (lower activity due to reduced ring planarity) .
- Substituent Effects :
- 4-Fluorobenzyl : Enhances lipophilicity and target binding (e.g., aromatase inhibition, IC₅₀ = 0.062 mmol/L ).
- Thioether Linkers : Critical for hydrogen bonding with kinase active sites (e.g., BRAF/VEGFR-2) .
- Quantitative SAR (QSAR) : Use computational models to predict activity based on electronic (Hammett σ) and steric parameters .
Q. What experimental approaches validate the mechanism of action for this compound’s anti-inflammatory activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
